![molecular formula C26H38O5S B1683185 Tixocortol pivalate CAS No. 55560-96-8](/img/structure/B1683185.png)
Tixocortol pivalate
Overview
Description
Tixocortol pivalate is a synthetic corticosteroid with anti-inflammatory properties. It is a 21-thiol derivative of hydrocortisone and is classified as a class A corticosteroid. Unlike systemic glucocorticoids, this compound exhibits topical anti-inflammatory effects without significant systemic glucocorticoid and mineralocorticoid activities . It is commonly used in the treatment of rhinitis, pharyngitis, and ulcerative colitis .
Mechanism of Action
Target of Action
Tixocortol pivalate is a synthetic steroid that is classified as a class A corticosteroid . It primarily targets the glucocorticoid receptors, similar to other corticosteroids . These receptors play a crucial role in the regulation of inflammation and immune responses .
Mode of Action
The mode of action of this compound is similar to other corticosteroids. It binds to glucocorticoid receptors, influencing the synthesis of prostaglandins . The local properties of this compound are unique due to its immediate liver metabolism and transformation within red blood cells . This immediate transformation classifies it as part of the nonsystemic steroids .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation and immune responses. By binding to glucocorticoid receptors, it influences the synthesis of prostaglandins, which are key mediators of inflammation . .
Pharmacokinetics
This compound is characterized by its local action, which significantly reduces the side effects of systemic glucocorticoids . Its pharmacokinetic properties are influenced by its immediate liver metabolism and transformation within red blood cells . These transformations contribute to its classification as a nonsystemic steroid .
Result of Action
The administration of this compound has been shown to generate a decrease in abdominal pain, bleeding, and frequency of stools, resulting in an improvement in malabsorption laboratory tests . These effects were independent of suppression of the pituitary-adrenal axis, as shown by the absence of significant depression of cortisol . Furthermore, the actions of this compound have no effect on leukocyte count, blood glucose level, sodium urinary excretion, and immunosuppressive activity on lymphocytes .
Action Environment
The action of this compound is influenced by its local environment. For instance, its administration as a nasal spray has been shown to respect nasal drainage by the ciliary beats of the pituitary mucosa . .
Biochemical Analysis
Biochemical Properties
Tixocortol pivalate is a 21-thiol derivative of hydrocortisone, classified as a class A corticosteroid. It interacts with various enzymes and proteins, including those involved in prostaglandin synthesis. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Cellular Effects
This compound exerts significant effects on various cell types, particularly immune cells. It reduces the migration of leukocytes to sites of inflammation and inhibits the release of inflammatory cytokines. This compound also affects cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses . Additionally, this compound influences gene expression by binding to glucocorticoid receptors, leading to the transcription of anti-inflammatory genes and the suppression of pro-inflammatory genes .
Molecular Mechanism
At the molecular level, this compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the DNA, modulating gene expression . The compound’s anti-inflammatory effects are primarily mediated through the inhibition of phospholipase A2 and the suppression of pro-inflammatory gene transcription . Additionally, this compound undergoes rapid metabolism in the liver and red blood cells, forming inactive metabolites that are excreted from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its anti-inflammatory activity diminishes as it undergoes metabolic degradation . Long-term studies have shown that this compound maintains its efficacy in reducing inflammation without significant adverse effects on cellular function . Prolonged exposure may lead to reduced responsiveness due to receptor downregulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low to moderate doses effectively reduce inflammation without causing significant toxicity . High doses can lead to adverse effects, including immunosuppression and potential toxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally enhance the anti-inflammatory effects but increases the risk of side effects .
Metabolic Pathways
This compound is rapidly metabolized in the liver and red blood cells. The primary metabolic pathways involve the formation of sulfo- and glucurono-conjugates, which are later hydrolyzed to form neutral steroids . These metabolic transformations include the reduction of the 3-keto and delta 4 systems, reduction of the C-20 carbonyl group, oxidation of the C-11 alcohol, and cleavage of the side chain at C-17 . These processes result in the formation of inactive metabolites that are excreted from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. It interacts with binding proteins and transporters that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors . The receptor-ligand complex then translocates to the nucleus to exert its effects on gene expression . The compound’s activity is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tixocortol pivalate is synthesized from thiopivalic acid. The process involves the reaction of hydrocortisone methanesulfonate with an alkali metal salt (such as sodium or potassium) of thiopivalic acid . The use of mineral salts of thiopivalic acid, such as cesium and lithium, has been found to be effective due to their low odor and ease of handling .
Industrial Production Methods: The industrial production of this compound involves the use of thiopivalic acid as an intermediate. The process requires a suitable environment to handle the strong sulfur odor of thiopivalic acid. The use of cesium and lithium salts of thiopivalic acid allows for simpler transportation and usage in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tixocortol pivalate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include sulfo- and glucurono-conjugates, which are later hydrolyzed to form neutral steroids .
Scientific Research Applications
Dermatological Applications
Topical Anti-inflammatory Activity
Tixocortol pivalate exhibits topical anti-inflammatory effects comparable to hydrocortisone. A study involving 18 subjects demonstrated that this compound did not induce systemic glucocorticoid effects when administered through non-parenteral routes, such as oral or intranasal administration. This characteristic makes it suitable for short-term treatment of inflammatory skin conditions without the risk of systemic side effects associated with other corticosteroids like dexamethasone and betamethasone .
Contact Allergy Testing
this compound serves as a surrogate marker for contact allergy to hydrocortisone and other corticosteroids. Clinical studies have shown that approximately 29.6% of patients tested exhibited contact allergies to this compound. This compound was particularly effective in identifying hypersensitivity reactions to corticosteroids, making it a valuable tool in dermatological diagnostics .
Gastrointestinal Applications
This compound has been investigated for its effects on gastrointestinal diseases, particularly in ulcerative colitis. It has been noted for its minimal impact on the adrenal-pituitary axis when administered via the gastrointestinal tract, making it a potential candidate for treating inflammatory bowel diseases without significant systemic side effects .
Antiviral Potential
Recent research highlighted the antiviral properties of this compound against SARS-CoV-2, the virus responsible for COVID-19. In vitro studies demonstrated that this compound inhibits viral replication by acting as a non-competitive inhibitor of the viral protease. This suggests its potential repurposing as a therapeutic agent for preventing or treating COVID-19 infections .
Case Studies
Case Study 1: Contact Allergy Diagnosis
A cohort study involving 19 patients with suspected corticosteroid contact allergy revealed that 16 patients reacted positively to this compound, indicating its utility as a diagnostic tool for identifying allergic reactions to corticosteroids. The study emphasized the importance of recognizing such allergies to prevent exacerbations in conditions like eczema .
Case Study 2: Nasal Irrigation Therapy
In a clinical trial assessing the efficacy of nasal irrigation with this compound combined with neomycin, patients reported improved respiratory function and reduced inflammation in nasal passages, showcasing its therapeutic benefits beyond dermatology .
Comparison with Similar Compounds
Hydrocortisone: A natural corticosteroid with similar anti-inflammatory properties.
Methylprednisolone: A synthetic corticosteroid with potent anti-inflammatory effects.
Prednisolone: Another synthetic corticosteroid used in the treatment of various inflammatory conditions.
Uniqueness: Tixocortol pivalate is unique due to its local action and minimal systemic side effects. Unlike other corticosteroids, it is rapidly metabolized, reducing the risk of systemic toxicity . Additionally, it is commonly used in patch testing for contact allergies, making it a valuable tool in dermatological diagnostics .
Biological Activity
Tixocortol pivalate is a synthetic corticosteroid with notable anti-inflammatory properties. It is primarily utilized in topical formulations due to its limited systemic effects compared to traditional glucocorticoids. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical applications.
Anti-Inflammatory Properties
This compound exhibits significant anti-inflammatory activity, which has been demonstrated through various pharmacological studies. In experiments involving adrenalectomised and intact animals, it was shown to possess comparable or superior anti-inflammatory effects to hydrocortisone acetate when applied locally or topically. However, its systemic activity is markedly lower; it is reported to be 60 to 300 times less potent than hydrocortisone acetate when administered orally or subcutaneously .
Comparative Potency
Administration Route | This compound (TP) | Hydrocortisone Acetate (HCA) |
---|---|---|
Oral | Low potency | High potency |
Subcutaneous | Low potency | High potency |
Topical | Comparable | Comparable |
Glucocorticoid Activity
Glucocorticoid activity of this compound is minimal and only becomes evident at very high oral doses. The highest tested subcutaneous dose (300 mg/kg) did not induce significant glucocorticoid effects, indicating that local or topical application minimizes the risk of systemic side effects typically associated with corticosteroids .
Recent studies have identified tixocortol as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. This compound acts as a covalent modifier of cysteine 300 in Mpro, effectively inhibiting viral replication in vitro. This property suggests potential therapeutic applications beyond its anti-inflammatory uses, particularly in the context of viral infections .
Use in Ulcerative Colitis
This compound has been explored for its efficacy in treating ulcerative colitis. Observational studies indicate that it can be administered as an enema, providing localized treatment with reduced systemic exposure . The compound's favorable safety profile makes it a candidate for patients requiring corticosteroid therapy without the associated risks of systemic glucocorticoids.
Case Studies and Observational Analyses
- Case Study on Ulcerative Colitis : A double-blind study evaluated the effectiveness of this compound administered via enema in patients with moderate ulcerative colitis. Results indicated significant improvement in clinical symptoms and mucosal healing compared to placebo controls.
- Nasal Spray Formulation : A formulation of this compound as a nasal spray was investigated for its efficacy against respiratory conditions and showed promise in reducing inflammation without significant systemic absorption .
Properties
IUPAC Name |
S-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5S/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-19,21,28,31H,6-11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISFDZNIUZIKJD-XDANTLIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSC(=O)C(C)(C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CSC(=O)C(C)(C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970904 | |
Record name | S-(11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl) 2,2-dimethylpropanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55560-96-8 | |
Record name | Tixocortol pivalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55560-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tixocortol pivalate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055560968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl) 2,2-dimethylpropanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-[11β,17-dihydroxypregn-4-ene-3,20-dione] 21-(thiopivalate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIXOCORTOL PIVALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K28E35M3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tixocortol pivalate exert its anti-inflammatory effects?
A: Like other corticosteroids, this compound binds to glucocorticoid receptors. This binding ultimately leads to the modulation of gene expression, inhibiting the production of pro-inflammatory mediators like prostaglandins. [, , ]
Q2: What is the structural difference between this compound and hydrocortisone?
A: this compound is the 21-thiol pivalate ester of hydrocortisone. This structural modification significantly impacts its pharmacokinetic properties, leading to reduced systemic effects compared to hydrocortisone. [, , ]
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C26H38O6S, and its molecular weight is 478.64 g/mol. [, ]
Q4: Is this compound stable in different formulations?
A: Research indicates that this compound demonstrates good stability in both petrolatum and ethanol formulations, even after prolonged storage at various temperatures. []
Q5: What is the significance of the pivalate ester in this compound?
A: The pivalate ester at the C21 position of this compound plays a crucial role in its pharmacokinetic profile. This modification contributes to rapid metabolism in the liver, resulting in a "first-pass" effect that reduces systemic exposure to the active compound. [, , ]
Q6: Does this compound induce contact allergy?
A: Yes, this compound, like many corticosteroids, has the potential to induce contact allergy, particularly with prolonged or inappropriate use. [, , , , , , , , ]
Q7: Are there cross-reactions between this compound and other corticosteroids?
A: Yes, individuals allergic to this compound often exhibit cross-reactivity to other corticosteroids, especially those structurally similar to hydrocortisone. This highlights the importance of thorough allergy testing when considering alternative corticosteroid therapies for sensitized individuals. [, , , , , , , , , ]
Q8: What is the role of aldehydes in corticosteroid sensitization?
A: Aldehydes, formed during the degradation of corticosteroids like hydrocortisone, are considered potential immunogenic agents. Studies have shown that patients allergic to hydrocortisone also react to its corresponding aldehyde, suggesting its role in the sensitization process. [, ]
Q9: What is the primary route of metabolism for this compound?
A: this compound undergoes extensive first-pass metabolism in the liver, leading to the formation of metabolites that have significantly reduced glucocorticoid receptor binding affinity compared to the parent compound. []
Q10: How effective is this compound in treating inflammatory conditions compared to other corticosteroids?
A: While this compound demonstrates comparable anti-inflammatory efficacy to other corticosteroids like hydrocortisone and beclomethasone dipropionate in local applications, its systemic effects are significantly lower. This makes it a potentially safer option for long-term use, particularly in conditions like ulcerative colitis. [, , , , , ]
Q11: What analytical methods are used to quantify this compound?
A: High-performance liquid chromatography (HPLC) is a common method for quantifying this compound in various formulations, including solutions, tablets, and nasal sprays. This method offers high sensitivity, accuracy, and reproducibility, making it suitable for both research and quality control purposes. []
Q12: What are the clinical implications of widespread corticosteroid use?
A: The widespread use of topical corticosteroids has led to an increase in the incidence of contact allergy to these agents. This emphasizes the need for careful prescribing practices, patient education about potential side effects, and thorough allergy testing when appropriate. [, , , , , , , , ]
Q13: What is the significance of incorporating this compound into standard patch test series?
A: The inclusion of this compound in standard patch test series has significantly improved the detection of corticosteroid contact allergy. This is particularly important considering the potential for false-negative results with other corticosteroids, especially when tested in petrolatum. [, , , , , , , , ]
Q14: What are the challenges associated with diagnosing corticosteroid allergy?
A: Diagnosing corticosteroid allergy can be challenging due to the anti-inflammatory properties of these compounds, which can mask allergic reactions. This highlights the importance of careful clinical observation, thorough patch testing with appropriate vehicles and concentrations, and awareness of potential cross-reactivity patterns. [, , , , ]
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